Monomethyl kolavate

Description

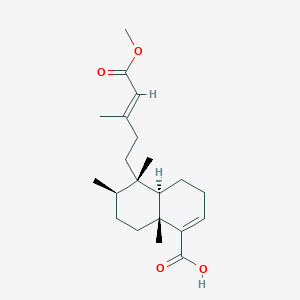

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSRPQULZAXRF-LIECZFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monomethyl Kolavate (CAS No. 24513-41-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Monomethyl kolavate (CAS No. 24513-41-5), a labdane diterpenoid with significant potential in drug discovery. This document consolidates available data on its chemical properties, biological activity, and mechanism of action, with a focus on its role as an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH).

Chemical and Physical Properties

This compound is a natural product identified in Prioria balsamifera.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24513-41-5 | [1] |

| Molecular Formula | C₂₁H₃₂O₄ | [1] |

| Molecular Weight | 348.5 g/mol | [1] |

| IUPAC Name | (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | [1] |

| Synonyms | Momethyl kolavate, (-)-5,9-Dimethyl-17,19-dinor-8betaH-labda-3,13-diene-15,18-dioic acid 15-methyl ester | |

| Class | Diterpenoid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent inhibition of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a key enzyme in the glycolytic pathway of the parasite responsible for African trypanosomiasis (sleeping sickness).

Inhibition of Trypanosoma brucei Glyceraldehyde-3-Phosphate Dehydrogenase (TbGAPDH)

This compound has been identified as a powerful inhibitor of TbGAPDH.[2][3] The reported inhibitory concentrations are presented in the table below. The discrepancy in the IC₅₀ values may be attributable to variations in experimental conditions between different studies.

| Parameter | Value | Reference |

| IC₅₀ | 12 µM | [2][3] |

| IC₅₀ | 2 µM | [4] |

The inhibition of TbGAPDH disrupts the energy metabolism of Trypanosoma brucei, leading to a cytotoxic effect on the parasite. This targeted action makes this compound a promising candidate for the development of novel anti-trypanosomal drugs.

General Biological Activities of Labdane Diterpenoids

While specific studies on other biological activities of this compound are limited, the broader class of labdane diterpenoids is known to exhibit a wide range of pharmacological effects. These include:

-

Antibacterial and Antifungal Activity : Many labdane diterpenoids have demonstrated inhibitory effects against various strains of bacteria and fungi.

-

Anti-inflammatory Effects : This class of compounds has been reported to modulate inflammatory pathways.

-

Cytotoxic and Antitumor Activity : Several labdane diterpenoids have shown promise as anticancer agents.

-

Antiprotozoal Activity : The activity of this compound against Trypanosoma brucei is consistent with the known antiprotozoal effects of other labdane diterpenoids.

Further research is warranted to explore the full spectrum of this compound's biological activities.

Experimental Protocols

The following is a generalized methodology for the key experiments cited in the literature for determining the inhibitory activity of this compound against TbGAPDH.

Recombinant Expression and Purification of TbGAPDH

The experimental workflow for obtaining purified TbGAPDH for use in inhibition assays is outlined below.

TbGAPDH Inhibition Assay

The inhibitory effect of this compound on TbGAPDH activity is typically determined using a spectrophotometric assay.

Signaling Pathway Interactions

The direct molecular target of this compound is the glycolytic enzyme TbGAPDH. Inhibition of this enzyme leads to the disruption of ATP production in Trypanosoma brucei. While this represents a direct cytotoxic mechanism, further research is needed to elucidate any downstream effects on other signaling pathways within the parasite.

Based on the known function of GAPDH, a simplified logical diagram of the consequence of its inhibition is presented below.

References

Monomethyl Kolavate: A Technical Whitepaper on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl kolavate, a natural diterpenoid, has emerged as a significant subject of investigation within the field of parasitology, particularly in the context of developing novel therapeutic agents. This technical document provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary focus is its inhibitory effect on Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a critical enzyme in the parasite's unique glycolytic pathway. This whitepaper synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), relies almost exclusively on glycolysis for its energy production in the bloodstream form. This metabolic dependency presents a unique vulnerability that can be exploited for therapeutic intervention. The enzymes of the trypanosomal glycolytic pathway, many of which are compartmentalized within specialized organelles called glycosomes, are therefore attractive targets for drug design.

This compound, a diterpene isolated from plants such as Entada abyssinica and Prioria balsamifera, has been identified as a potent inhibitor of a key enzyme in this pathway: glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This document will delve into the specifics of this inhibitory action, the experimental evidence supporting it, and the downstream consequences for the parasite.

Quantitative Data Summary

The inhibitory activity of this compound against Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) has been quantified, with reported half-maximal inhibitory concentration (IC50) values varying between different studies. The available data is summarized in the table below for comparative analysis.

| Parameter | Value | Enzyme | Organism | Reference |

| IC50 | 2 µM | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Trypanosoma brucei | [1][2][3][4][5] |

| IC50 | 12 µM | Glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) | Trypanosoma brucei | [6] |

Mechanism of Action: Inhibition of TbGAPDH

The primary mechanism of action of this compound is the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) within Trypanosoma brucei (TbGAPDH).[1][2][3][4][5][6] This enzyme catalyzes a crucial step in the glycolytic pathway: the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

The Glycolytic Pathway in Trypanosoma brucei

In the bloodstream form of T. brucei, glycolysis is the sole source of ATP production.[7][8][9] The initial steps of this pathway, up to the formation of 3-phosphoglycerate, are compartmentalized within the glycosome.[10][11] TbGAPDH plays a pivotal role in this sequence of reactions. By inhibiting TbGAPDH, this compound effectively disrupts the central energy-producing pathway of the parasite, leading to a depletion of ATP and ultimately, cell death.

The following diagram illustrates the glycolytic pathway in Trypanosoma brucei and the point of inhibition by this compound.

Caption: Glycolytic pathway in T. brucei and inhibition by this compound.

Experimental Protocols

The identification of this compound as a TbGAPDH inhibitor was achieved through a combination of in silico and in vitro methods.

In Silico Screening

A pharmacophore-based virtual screening and subsequent docking studies were initially employed to identify potential natural product inhibitors of TbGAPDH from compound libraries. This computational approach helps in predicting the binding affinity of small molecules to the active site of a target protein.

The general workflow for such an in silico screening is depicted below:

Caption: Generalized workflow for in silico screening of enzyme inhibitors.

In Vitro TbGAPDH Inhibition Assay

The inhibitory effect of this compound on TbGAPDH activity is experimentally verified using a spectrophotometric assay. This assay measures the enzymatic conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Detailed Methodology:

While specific reagent concentrations and incubation times may vary between laboratories, a general protocol for the TbGAPDH inhibition assay is as follows:

-

Recombinant TbGAPDH Expression and Purification:

-

The gene encoding for TbGAPDH is cloned into an expression vector and transformed into a suitable bacterial host (e.g., E. coli).

-

Protein expression is induced, and the cells are harvested.

-

The cells are lysed, and the recombinant TbGAPDH is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Spectrophotometric Assay:

-

A reaction mixture is prepared in a suitable buffer (e.g., triethanolamine buffer) containing NAD+ and the substrate, glyceraldehyde-3-phosphate.

-

The purified recombinant TbGAPDH is added to the reaction mixture.

-

The reaction is initiated by the addition of the substrate.

-

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Inhibition Studies:

-

To determine the inhibitory activity of this compound, the compound is pre-incubated with the enzyme before the addition of the substrate.

-

The assay is performed at various concentrations of this compound to determine the IC50 value.

-

Control reactions without the inhibitor are run in parallel.

-

The experimental workflow for the in vitro TbGAPDH inhibition assay is visualized in the following diagram:

References

- 1. This compound | TbGAPDH抑制剂 | CAS 24513-41-5 | 美国InvivoChem [invivochem.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 24513-41-5 [m.chemicalbook.com]

- 5. This compound CAS#: 24513-41-5 [m.chemicalbook.com]

- 6. scite.ai [scite.ai]

- 7. What controls glycolysis in bloodstream form Trypanosoma brucei? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.vu.nl [research.vu.nl]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Monomethyl Kolavate: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Monomethyl kolavate, a diterpenoid of interest to researchers in drug development and the natural products sciences. This document is intended for scientists and professionals engaged in laboratory research and development.

Physicochemical Properties

This compound is a derivative of kolavic acid.[1] Its molecular structure and properties, such as a molecular weight of approximately 348.5 g/mol and an XLogP3 value of 5.8, suggest a lipophilic nature.[2] This inherent lipophilicity is a key determinant of its solubility profile, indicating a preference for organic solvents over aqueous media.

Qualitative Solubility Profile

Initial assessments and supplier data indicate that this compound is soluble in a range of common organic solvents. These include:

Based on the general properties of diterpenoids, it is expected to have low solubility in water.[4]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, a summary of available information and estimations based on related compounds is presented in Table 1. Researchers should note that these values are estimates and should be confirmed experimentally.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Estimated Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | > 10 | 25 | Based on supplier information providing stock solutions of 10 mM. |

| Chloroform | CHCl₃ | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |

| Dichloromethane | CH₂Cl₂ | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |

| Acetone | C₃H₆O | Soluble | 25 | Qualitative data indicates solubility; quantitative value not specified. |

| Water | H₂O | < 0.1 | 25 | Estimated based on high XLogP3 value and general insolubility of diterpenoids. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound. This protocol is based on the shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[5]

Materials

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water) of appropriate purity

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer increasing.[5]

-

-

Phase Separation:

-

Following equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

Visualization of Experimental Workflow and Logic

To further clarify the experimental process and the logical flow of solubility determination, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical decision-making process for solubility assessment.

Conclusion

This compound is a lipophilic diterpenoid with good solubility in common organic solvents and poor solubility in aqueous media. For precise quantitative analysis, it is imperative that researchers experimentally determine the solubility in their specific solvent systems using a robust method such as the shake-flask protocol outlined in this guide. The provided workflows and logical diagrams serve as a foundation for designing and executing these critical experiments in a drug development or research setting.

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 2. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]

- 3. This compound | CAS:24513-41-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Kolavate: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Monomethyl kolavate, a diterpenoid with significant biological activity. It details its natural origins, methodologies for its isolation and purification, and its known mechanism of action, supported by quantitative data and workflow visualizations.

Introduction

This compound is a labdane diterpenoid that has been identified as a potent inhibitor of a key metabolic enzyme in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). Its chemical structure and inhibitory activity make it a molecule of interest for further investigation in the context of anti-parasitic drug discovery.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C₂₁H₃₂O₄ |

| Molecular Weight | 348.5 g/mol |

| IUPAC Name | (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid[1] |

| CAS Number | 24513-41-5 |

Natural Sources

This compound is a natural product derived from the plant kingdom. The primary documented source is:

-

Plant Species: Gossweilerodendron balsamiferum (also known as Agba)[1].

-

Part of Plant: The compound has been isolated from the wood of this West African timber tree[1].

Gossweilerodendron balsamiferum is a tall forest tree belonging to the Fabaceae family, native to the lowland tropical rainforests of West Africa[2].

Isolation Techniques

-

Preparation of Plant Material:

-

Obtain wood samples of Gossweilerodendron balsamiferum.

-

Air-dry the wood to a constant weight to remove moisture.

-

Grind the dried wood into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform a sequential Soxhlet extraction of the powdered wood with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and waxes.

-

Follow with a solvent of intermediate polarity, such as dichloromethane or chloroform, to extract the diterpenoids. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2].

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots on the TLC plates under UV light or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

-

Pool fractions with similar TLC profiles that correspond to the Rf value of this compound.

-

-

Preparative TLC or HPLC:

-

For final purification, subject the enriched fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) to determine the chemical structure.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) spectroscopy to identify functional groups.

-

-

The overall workflow for the isolation and identification of this compound can be visualized as follows:

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This enzyme is crucial for the parasite's energy metabolism through the glycolytic pathway.

| Target Enzyme | Organism | Activity Type | IC₅₀ Value |

| Glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH)[2] | Trypanosoma brucei | Inhibition | 12 µM[2] |

The inhibitory activity of this compound against TbGAPDH can be determined using a spectrophotometric assay. The protocol is based on the methodology described in the study that identified its activity.

-

Reagents and Buffers:

-

Recombinant TbGAPDH enzyme.

-

Assay buffer (e.g., 100 mM triethanolamine, pH 7.6, containing 10 mM sodium arsenate and 1 mM EDTA).

-

Glyceraldehyde-3-phosphate (GAP) substrate.

-

Nicotinamide adenine dinucleotide (NAD⁺) cofactor.

-

This compound stock solution (dissolved in DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, NAD⁺, and various concentrations of this compound (or DMSO as a control).

-

Add the recombinant TbGAPDH enzyme to each well and incubate for a pre-determined time at a constant temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the GAP substrate.

-

Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

The glycolytic pathway is the primary source of ATP for the bloodstream form of T. brucei. By inhibiting TbGAPDH, this compound disrupts this critical metabolic pathway, leading to energy depletion and ultimately, death of the parasite.

Conclusion

This compound represents a promising natural product lead for the development of new therapeutic agents against African trypanosomiasis. Its specific inhibition of TbGAPDH, a validated drug target, provides a clear mechanism of action. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to explore its full therapeutic potential. This guide provides the foundational technical information to support such research endeavors.

References

In Vitro Biological Activity Screening of Monomethyl Kolavate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl kolavate, a labdane diterpene, has emerged as a compound of interest due to its documented biological activities. This technical guide provides a comprehensive overview of the in vitro biological activity screening of this compound, with a focus on its trypanocidal, potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. Due to the limited broad-spectrum in vitro data available for this compound, this guide incorporates findings from studies on structurally related labdane diterpenes to provide a broader context for its potential biological profile. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

This compound is a natural product belonging to the labdane class of diterpenes. These compounds are characterized by a bicyclic core and a side chain, and they are known to exhibit a wide range of biological activities.[1][2][3] The primary reported in vitro biological activity of this compound is its potent inhibitory effect against Trypanosoma brucei, the causative agent of African trypanosomiasis.[4][5] This guide aims to consolidate the available data on this compound and to provide a framework for its further in vitro biological evaluation by presenting data on related compounds and detailing standard experimental procedures.

Known In Vitro Biological Activity of this compound

The most well-documented in vitro activity of this compound is its trypanocidal effect. It has been identified as a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), an essential enzyme in the parasite's metabolism.[4]

Table 1: Trypanocidal Activity of this compound

| Target Organism/Enzyme | Assay Type | Result (IC50) | Reference |

| Trypanosoma brucei GAPDH (TbGAPDH) | Enzyme Inhibition Assay | 12 µM | [4] |

| Trypanosoma brucei rhodesiense | Cell-based Assay | Moderately active | [4] |

Potential In Vitro Biological Activities Based on Labdane Diterpenes

While broad-spectrum in vitro screening data for this compound is limited, the extensive research on other labdane diterpenes suggests its potential for a wider range of biological activities.

Cytotoxic Activity

Numerous labdane diterpenes have demonstrated cytotoxic effects against various cancer cell lines.[1][2][5][6][7][8] The proposed mechanisms often involve the induction of apoptosis. The structural features of the labdane skeleton and its substituents play a crucial role in determining the cytotoxic potency.[5]

Table 2: Examples of In Vitro Cytotoxic Activity of Labdane Diterpenes

| Compound | Cell Line | Activity (IC50) | Reference |

| Labd-13(E)-ene-8α,15-diol | Human leukemic cell lines | < 20 µg/mL | [6] |

| Chlorolabdan A | Blood cancer cell lines | 1.2 - 22.5 µM | [1] |

| Agelasimine A & B | L-1210 mouse leukemia cells | ED50 = 2±4µg/ml | [2] |

| Coronarin A & B | Chinese hamster V-79 cells | Significant cytotoxicity | [2] |

Anti-inflammatory Activity

Labdane diterpenoids have been shown to possess significant anti-inflammatory properties.[3][9][10][11] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[3][10] This is often achieved through the modulation of signaling pathways like NF-κB and MAPKs (p38, JNK, ERK).[3][9][10]

Table 3: Examples of In Vitro Anti-inflammatory Activity of Labdane Diterpenes

| Compound | Cell Line | Effect | Target | Reference |

| Unnamed Labdane Diterpenoids | RAW 264.7 macrophages | Reduced NO, PGE2, TNF-α production (IC50: 1-10 µM) | Inhibition of NOS-2 and COX-2 expression, NF-κB pathway | [3] |

| Calcaratarin D | RAW 264.7 macrophages | Inhibition of TNF-α, IL-6, NO production | Selective suppression of PI3K/Akt pathway, NF-κB inhibition | [10] |

| (3R,5R,6S,10S)-3,6-dihydroxy-15-ethoxy-7-oxolabden-8(9),13(14)-dien-15,16-olide | RAW 264.7 macrophages | Potent inhibition of NO production and iNOS expression | Inhibition of p38, JNK, and ERK phosphorylation | [9] |

Antimicrobial Activity

The labdane diterpene class exhibits a broad spectrum of antimicrobial activity against bacteria and fungi.[12][13][14][15] The mechanisms can involve disruption of the microbial cell membrane.[14]

Table 4: Examples of In Vitro Antimicrobial Activity of Labdane Diterpenes

| Compound | Target Organism | Activity (MIC) | Reference |

| Unnamed Labdane Diterpenoid | S. epidermidis, E. faecalis, B. cereus | 3.13 - 12.5 µg/mL | [12] |

| Guanidine-functionalized labdanes | Gram-positive and Gram-negative bacteria, Candida albicans | Significant activity | [13] |

| (E)-8β, 17-epoxylabd-12-ene-15,16-dial | S. aureus, Y. enterolytica | 3.3 µg/mL | [14] |

| Gomojosides K-O | Aeromonas salmonishida | 100 ppm | [15] |

Antioxidant Activity

Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[16][20]

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[18][20]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[21][22][23][24]

Protocol:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of various concentrations of this compound. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide in HCl) and 50 µL of Griess Reagent II (e.g., N-(1-Naphthyl) ethylenediamine in HCl).[23]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[21][23]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21][23][24]

-

Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production by this compound.

Antimicrobial Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[25][26][27][28][29]

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI).[25]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[29]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[30][31][32][33][34]

Protocol:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[30][32] Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add an equal volume of the DPPH working solution to initiate the reaction.[30]

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 20-30 minutes).[30][32]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[30][32]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Potential Signaling Pathways

Based on the activities of related labdane diterpenes, this compound may exert its biological effects through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathways

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[35][36][37][38] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3][37] Some labdane diterpenes have been shown to inhibit this pathway.[3]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is activated by stress and inflammatory cytokines, and plays a critical role in inflammatory responses.[4][39][40][41][42]

Antioxidant Response Pathway

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[43][44][45][46][47] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[45]

Experimental Workflow

A general workflow for the in vitro biological screening of a natural product like this compound is depicted below.

Conclusion

This compound has demonstrated promising in vitro activity as a trypanocidal agent. The broader biological activities of the labdane diterpene class suggest that this compound may also possess cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. Further comprehensive in vitro screening is warranted to fully elucidate its biological profile and potential as a lead compound for drug development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A concise synthesis and in vitro cytotoxicity of new labdane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 10. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 13. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles [mdpi.com]

- 15. d-nb.info [d-nb.info]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. broadpharm.com [broadpharm.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. MTT (Assay protocol [protocols.io]

- 21. Nitric Oxide Griess Assay [bio-protocol.org]

- 22. Protocol Griess Test [protocols.io]

- 23. resources.rndsystems.com [resources.rndsystems.com]

- 24. mdpi.com [mdpi.com]

- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 27. protocols.io [protocols.io]

- 28. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 29. goldbio.com [goldbio.com]

- 30. acmeresearchlabs.in [acmeresearchlabs.in]

- 31. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 32. researchgate.net [researchgate.net]

- 33. abcam.cn [abcam.cn]

- 34. scribd.com [scribd.com]

- 35. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 37. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 38. NF-kB pathway: Significance and symbolism [wisdomlib.org]

- 39. Role of the JNK signal transduction pathway in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 40. pnas.org [pnas.org]

- 41. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 42. search.lib.jmu.edu [search.lib.jmu.edu]

- 43. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 44. mdpi.com [mdpi.com]

- 45. researchgate.net [researchgate.net]

- 46. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 47. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Kolavate Molecular Docking Studies: A Technical Guide

This in-depth technical guide explores the molecular docking studies of monomethyl kolavate, a natural product identified as a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This document is intended for researchers, scientists, and drug development professionals interested in the application of in silico techniques for the discovery of novel therapeutic agents against neglected tropical diseases.

Introduction

Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, also known as sleeping sickness. The parasite relies heavily on the glycolytic pathway for its energy supply, making the enzymes in this pathway attractive targets for drug development.[1][2] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, and its inhibition can effectively disrupt the parasite's metabolism.[1][3]

This compound, a natural diterpenoid, has been identified as an inhibitor of TbGAPDH through a combination of pharmacophore-based virtual screening and molecular docking simulations.[4] This guide provides a comprehensive overview of the molecular docking studies that led to its identification, including the methodologies employed and the quantitative data supporting its potential as a trypanocidal agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in silico and in vitro studies on this compound and other identified inhibitors of TbGAPDH.

Table 1: In Vitro Inhibitory Activity against TbGAPDH

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 50 | 45.6 ± 4.7 | 12[4][5] |

| Isogarcinol | 50 | 95.2 ± 1.3 | 4.2 |

| Guttiferone E | 50 | 89.7 ± 2.1 | 7.8 |

| 7-epiclusianone | 50 | 65.4 ± 3.5 | 23.4 |

Data extracted from the study by Herrmann et al. (2015).

Table 2: Molecular Docking Scores

| Compound | Docking Score (kcal/mol) |

| This compound | -6.12 |

| Isogarcinol | -5.52 |

| Guttiferone E | -6.66 |

| 7-epiclusianone | -5.41 |

| Glyceraldehyde-3-phosphate (G-3-P) | -3.81 |

Docking scores represent the binding affinity of the compound to the G-3-P binding site of TbGAPDH as calculated in the study by Herrmann et al. (2015). A more negative score indicates a higher predicted binding affinity.

Experimental Protocols

The following sections detail the methodologies used in the identification of this compound as a TbGAPDH inhibitor.

Pharmacophore-Based Virtual Screening

A pharmacophore model was developed to screen a natural product database for potential inhibitors of TbGAPDH. The model was built based on the interactions between the enzyme and its natural substrate, glyceraldehyde-3-phosphate (G-3-P).

Software: Molecular Operating Environment (MOE)

Protocol:

-

Preparation of the Protein Structure: The crystal structure of TbGAPDH was used.

-

Ligand Interaction Analysis: The interactions between TbGAPDH and its co-crystallized ligand were analyzed to identify key interaction features.

-

Pharmacophore Feature Generation: Interactions with a calculated S-score of less than -1.0 kcal/mol were included as features in the pharmacophore model. The features included hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

-

Database Screening: A database of 700 natural products was screened against the generated pharmacophore model to identify compounds that fit the defined features.

Molecular Docking Simulation

Hits from the pharmacophore screening were subjected to molecular docking simulations to predict their binding mode and affinity to the active site of TbGAPDH.

Software: Molecular Operating Environment (MOE)

Protocol:

-

Protein and Ligand Preparation: The TbGAPDH protein structure was prepared by adding hydrogen atoms and assigning appropriate protonation states. The 3D structures of the hit compounds, including this compound, were generated and energy minimized.

-

Binding Site Definition: The docking site was defined as the glyceraldehyde-3-phosphate (G-3-P) binding cavity of the enzyme.

-

Docking Algorithm: The docking simulations were performed to place the ligands into the defined binding site.

-

Scoring and Analysis: The resulting docking poses were scored based on their predicted binding affinity (docking score). The lowest-energy docking poses were visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Signaling Pathways and Workflows

Inhibition of the Glycolytic Pathway

The primary mechanism of action of this compound as a trypanocidal agent is through the inhibition of TbGAPDH, which disrupts the glycolytic pathway and depletes the parasite's energy supply.

Caption: Inhibition of the glycolytic pathway in T. brucei by this compound.

In Silico Screening Workflow

The following diagram illustrates the computational workflow used to identify this compound as a potential inhibitor of TbGAPDH.

Caption: Workflow for the identification of this compound as a TbGAPDH inhibitor.

Conclusion

The molecular docking studies of this compound have successfully identified it as a promising inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase. The in silico workflow, combining pharmacophore modeling and molecular docking, proved to be an effective strategy for discovering novel natural product-based inhibitors. The quantitative data from both computational predictions and in vitro assays provide a solid foundation for further lead optimization and development of this compound derivatives as potential therapeutic agents for Human African Trypanosomiasis. Future studies should focus on elucidating the detailed binding mode through co-crystallization and exploring the structure-activity relationships of this compound class to enhance its potency and selectivity.

References

- 1. Molecular Docking, QSAR and Microscopic Studies of Anti-trypanosomal Compounds from the Pathogen Box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacophore-based virtual screening approach for the discovery of Trypanosoma cruzi GAPDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In Silico Identification and in Vitro Activity of Novel Natural Inhibitors of Trypanosoma brucei Glyceraldehyde-3-phosphate-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Monomethyl Kolavate for In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay using Monomethyl kolavate. The focus is on the inhibition of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a key enzyme in the parasite's glycolysis pathway. This application note includes a summary of quantitative data, a step-by-step experimental protocol, and a visual representation of the experimental workflow.

Introduction

This compound has been identified as an inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH). This enzyme is a critical component of the glycolytic pathway in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness). The inhibition of TbGAPDH disrupts the parasite's energy metabolism, making it a promising target for drug development. This document outlines a robust in vitro assay to characterize the inhibitory activity of this compound against TbGAPDH.

Quantitative Data

The inhibitory potency of this compound against TbGAPDH is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target Enzyme | IC50 Value |

| This compound | Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) | 12 µM |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the experimental workflow for the inhibition assay.

Application of "Monomethyl kolavate" in anti-parasitic drug discovery

Application Notes and Protocols for a Novel Anti-Parasitic Compound

Introduction

The relentless evolution of drug resistance in parasites poses a continuous threat to global health, necessitating the urgent discovery and development of novel anti-parasitic agents. While the specific compound "Monomethyl kolavate" did not yield targeted results in scientific literature searches regarding anti-parasitic applications, this document serves as a comprehensive template for the evaluation and application of a novel, hypothetical anti-parasitic compound, hereafter referred to as "Compound X." These notes and protocols are designed for researchers, scientists, and drug development professionals to provide a structured approach to characterizing a new chemical entity for its potential as an anti-parasitic therapeutic.

The methodologies and data presentation formats outlined below are based on established practices in the field of anti-parasitic drug discovery.[1][2] The aim is to provide a clear framework for assessing efficacy, understanding the mechanism of action, and establishing a preliminary safety profile of a candidate compound.

Quantitative Data Summary

Effective anti-parasitic drug discovery relies on the systematic evaluation of a compound's potency against various parasites and its selectivity towards the parasite over host cells. The following tables present a hypothetical data summary for Compound X, illustrating the type of quantitative data that is crucial for the initial assessment of a potential drug candidate.

Table 1: In Vitro Anti-Parasitic Activity of Compound X

| Parasite Species | Strain | IC50 (µM) | Standard Deviation (µM) |

| Plasmodium falciparum | 3D7 | 1.2 | ± 0.3 |

| Leishmania donovani | AG83 | 2.5 | ± 0.6 |

| Trypanosoma cruzi | Tulahuen | 5.8 | ± 1.1 |

| Toxoplasma gondii | RH | 3.1 | ± 0.7 |

Table 2: Cytotoxicity Profile of Compound X

| Cell Line | Cell Type | CC50 (µM) | Standard Deviation (µM) | Selectivity Index (SI = CC50/IC50) |

| HEK293 | Human Embryonic Kidney | > 100 | - | > 83.3 (P. falciparum) |

| HepG2 | Human Hepatocellular Carcinoma | > 100 | - | > 83.3 (P. falciparum) |

| Vero | Monkey Kidney Epithelial | 85.4 | ± 9.2 | 71.2 (P. falciparum) |

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action is a critical step in drug development. Many anti-parasitic drugs function by disrupting essential parasite signaling pathways.[3] The diagram below illustrates a hypothetical signaling pathway that could be targeted by Compound X, leading to parasite death. Following that, a typical experimental workflow for screening and validating a new anti-parasitic compound is presented.

Caption: Hypothetical signaling pathway in a parasite targeted by Compound X.

Caption: Experimental workflow for anti-parasitic drug discovery.

Experimental Protocols

The following are detailed protocols for key experiments in the initial evaluation of a novel anti-parasitic compound.

Protocol 1: In Vitro Anti-Parasitic Activity Assay (e.g., Plasmodium falciparum)

Objective: To determine the 50% inhibitory concentration (IC50) of Compound X against the asexual blood stage of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II

-

Compound X stock solution (in DMSO)

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

Incubator with gas mixture (5% CO2, 5% O2, 90% N2)

Procedure:

-

Prepare a parasite culture of predominantly ring-stage parasites with 2% parasitemia and 2% hematocrit.

-

Serially dilute Compound X in culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

-

Add 100 µL of the parasite culture to each well.

-

Incubate the plate for 72 hours at 37°C in the specified gas mixture.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 2: Host Cell Cytotoxicity Assay (e.g., HEK293 cells)

Objective: To determine the 50% cytotoxic concentration (CC50) of Compound X against a human cell line to assess its selectivity.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Compound X stock solution (in DMSO)

-

Resazurin-based viability reagent (e.g., alamarBlue)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Compound X in the culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Remove the old medium from the cells and add the medium containing the different concentrations of Compound X.

-

Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Add the resazurin-based reagent to each well and incubate for another 2-4 hours.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Protocol 3: In Vivo Efficacy Study (e.g., Mouse Model of Malaria)

Objective: To evaluate the in vivo efficacy of Compound X in a murine model of malaria.

Materials:

-

Plasmodium berghei ANKA strain

-

6-8 week old female BALB/c mice

-

Compound X formulation for oral or intraperitoneal administration

-

Vehicle control

-

Positive control drug (e.g., artesunate)

-

Giemsa stain

Procedure:

-

Infect mice with 1 x 10^6 P. berghei-parasitized red blood cells via intraperitoneal injection.

-

On day 3 post-infection, randomize the mice into treatment groups (vehicle control, positive control, different doses of Compound X).

-

Administer the respective treatments once daily for four consecutive days.

-

Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Monitor survival and clinical signs of malaria (e.g., weight loss, temperature).

-

The primary endpoint is the reduction in parasitemia compared to the vehicle control group. Survival is a key secondary endpoint.

-

Euthanize mice at the end of the experiment or if they reach humane endpoints.

-

Analyze the data to determine the effective dose (e.g., ED50) of Compound X.

References

- 1. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic-based strategies for anti-parasite drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The host mTOR pathway and parasitic diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monomethyl Kolavate in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl kolavate, a natural product diterpenoid, has been identified as a potent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with specific activity against the Trypanosoma brucei isoform (TbGAPDH).[1] Inhibition of GAPDH disrupts the parasite's primary energy production pathway, highlighting this compound as a potential starting point for the development of novel anti-trypanosomal therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing inhibitors like this compound, enabling the rapid evaluation of large compound libraries to discover new lead compounds.

These application notes provide detailed protocols for both biochemical and cell-based HTS assays to identify and characterize inhibitors of GAPDH, using this compound as a reference compound.

Biochemical Assay: Direct Inhibition of GAPDH Activity

This assay directly measures the enzymatic activity of GAPDH by monitoring the production of NADH, which absorbs light at 340 nm.

Principle:

GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to GAPDH activity. Inhibitors of GAPDH will decrease the rate of this reaction.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 5 mM EDTA.

-

Enzyme Solution: Recombinant human or T. brucei GAPDH diluted in assay buffer to the desired concentration (e.g., 20 nM).

-

Substrate Solution: A mixture of 1 mM NAD+ and 2 mM D-glyceraldehyde-3-phosphate in assay buffer.

-

This compound (Positive Control): Prepare a stock solution in DMSO (e.g., 10 mM) and create a dilution series.

-

Test Compounds: Dissolve in 100% DMSO.

-

-

Assay Procedure (384-well format):

-

Add 5 µL of test compound or this compound dilution to the wells of a 384-well, UV-transparent microplate. For negative controls, add 5 µL of DMSO.

-

Add 20 µL of the enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance curve over time.

-

Normalize the data to the controls:

-

% Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

-

-

For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | T. brucei GAPDH | Spectrophotometric | 12 | [1] |

| Compound X | Human GAPDH | Spectrophotometric | [Insert Value] | |

| Compound Y | Human GAPDH | Spectrophotometric | [Insert Value] |

Experimental Workflow for Biochemical HTS

Caption: Workflow for a GAPDH biochemical HTS assay.

Cell-Based Assay: Cellular ATP Level Determination

This assay assesses the downstream consequences of GAPDH inhibition by measuring the total cellular ATP concentration, which is expected to decrease upon inhibition of glycolysis.

Principle:

Inhibition of GAPDH will lead to a reduction in the rate of glycolysis and consequently, a decrease in cellular ATP production. Commercially available ATP detection kits often utilize a luciferase-based reaction where the light output is proportional to the ATP concentration.

Experimental Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line known to be highly glycolytic) in a 384-well white, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a dilution series of this compound or test compounds for a predetermined time (e.g., 24 hours). Include DMSO as a negative control.

-

-

ATP Measurement:

-

Equilibrate the plate and reagents to room temperature.

-

Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of the compound-treated wells to the DMSO-treated control wells.

-

% ATP Reduction = 100 * (1 - (Luminescence_compound / Luminescence_DMSO))

-

Plot the % ATP reduction against the logarithm of the compound concentration to determine the EC50 value.

-

Data Presentation:

| Compound | Cell Line | Assay Type | EC50 (µM) |

| This compound | HEK293 | Cellular ATP | [Insert Value] |

| Compound X | HEK293 | Cellular ATP | [Insert Value] |

| Compound Y | HEK293 | Cellular ATP | [Insert Value] |

Signaling Pathway of GAPDH in Glycolysis

Caption: Inhibition of GAPDH by this compound in the glycolytic pathway.

Secondary Assays

To further characterize the mechanism of action of hit compounds, secondary assays can be employed:

-

Cytotoxicity Assays: Assays such as MTT or Real-Time Glo™ Annexin V Apoptosis and Necrosis Assay can determine if the observed decrease in cellular ATP is due to a specific metabolic effect or general cytotoxicity.

-

Lactate Production Assays: Inhibition of glycolysis is expected to decrease the production of lactate under anaerobic conditions. Commercially available lactate assay kits can quantify this effect.

Summary

The provided protocols outline robust and scalable high-throughput screening assays for the identification and characterization of GAPDH inhibitors. This compound serves as a valuable tool compound for validating these assays due to its known inhibitory activity against TbGAPDH. These methods can be adapted for screening large chemical libraries to discover novel modulators of glycolysis for various therapeutic applications.

References

Application Note: Protocol for Dissolving Monomethyl Kolavate for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomethyl kolavate is a natural product identified as a potent inhibitor of the Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) enzyme.[1][2] Inhibition of this key glycolytic enzyme is a critical therapeutic strategy against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Due to its hydrophobic nature, proper solubilization of this compound is essential for accurate and reproducible results in biological assays. This document provides a detailed protocol for dissolving and preparing this compound for in vitro experiments.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₄ | PubChem[3] |

| Molecular Weight | 348.5 g/mol | PubChem[3] |

| Biological Target | Trypanosoma brucei GAPDH (TbGAPDH) | ChemFaces[1], ChemicalBook[2] |

| Reported IC₅₀ | 2 µM - 12 µM | ChemFaces[1], ChemicalBook[2] |

| Known Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces[1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various assays.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully weigh out 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Calculating Solvent Volume: To create a 10 mM stock solution from 1 mg of the compound (MW: 348.5 g/mol ), the required volume of DMSO is calculated as follows:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.001 g / (0.010 mol/L * 348.5 g/mol ) = 0.000287 L

-

Volume (µL) = 287 µL

-

-

Dissolution: Add 287 µL of anhydrous, cell culture grade DMSO to the tube containing the 1 mg of this compound.

-

Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief warming in a 37°C water bath may aid dissolution if necessary.[4]

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected (amber) tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Biological Assays

It is critical to dilute the DMSO stock solution into an aqueous buffer or cell culture medium for the final assay. High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[4][5]

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in DMSO or the final assay buffer to create intermediate stocks (e.g., 1 mM, 100 µM). This minimizes pipetting errors.

-

Final Dilution: Directly add the required volume of the stock or intermediate solution to the final assay medium (e.g., cell culture medium, enzyme assay buffer). Ensure the final concentration of DMSO in the assay is typically ≤0.5% (v/v) to avoid solvent-induced artifacts.[4] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of assay medium), resulting in a final DMSO concentration of 0.1%.

-

Mixing: Mix the final solution thoroughly by gentle pipetting or inversion immediately before adding it to the cells or enzyme preparation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for preparing this compound and using it in an in vitro enzyme inhibition assay.

Caption: Workflow for preparing this compound for an enzyme assay.

Signaling Pathway Context

This compound inhibits the TbGAPDH enzyme, a crucial step in the glycolytic pathway of Trypanosoma brucei. This pathway is the primary source of ATP for the parasite in the mammalian bloodstream.

Caption: Inhibition of the Trypanosoma glycolysis pathway by this compound.

References

- 1. This compound | CAS:24513-41-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Momethyl kolavate | 24513-41-5 [chemicalbook.com]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Kolavate: A Reference Standard for Chromatographic Analysis

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Monomethyl kolavate is a naturally occurring diterpenoid that has been identified in plant species such as Prioria balsamifera.[1] As a member of the labdane diterpene class, it possesses a characteristic molecular structure that makes it a subject of interest in natural product chemistry and pharmacology. Its potential biological activities, including inhibitory effects on certain enzymes, underscore the need for reliable analytical methods for its quantification and characterization.

These application notes provide a comprehensive guide for the use of this compound as a reference standard in chromatographic applications. The protocols detailed below are designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various matrices, including plant extracts and research formulations. The methodologies are based on established principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development and troubleshooting.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₂O₄ | [1] |

| Molecular Weight | 348.48 g/mol | [1] |

| CAS Number | 24513-41-5 | [1] |

| Appearance | White to off-white solid | Assumed based on typical purified natural products |

| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO | Assumed based on chemical structure |

| Purity | ≥98% (recommended for reference standard) | Standard practice for reference materials |

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC-UV/ELSD/MS)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

3.1.1. Recommended HPLC Parameters

The following table outlines a recommended starting point for the HPLC analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 60% B5-20 min: 60% to 95% B20-25 min: 95% B25.1-30 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm, ELSD, or Mass Spectrometry (MS) |

3.1.2. Protocol for HPLC Analysis

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation (for plant extract):

-

Accurately weigh 1 g of the powdered plant material.

-

Extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared calibration standards, followed by the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

3.1.3. Representative HPLC Performance Data

The following table summarizes the expected performance characteristics of the HPLC method.

| Parameter | Expected Value |

| Retention Time (t_R_) | Approximately 15-18 minutes |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Gas Chromatography (GC-MS)

For a comprehensive analysis and structural confirmation, GC-MS can be employed, particularly after derivatization to increase the volatility of this compound.

3.2.1. Recommended GC-MS Parameters

| Parameter | Recommended Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 150 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

3.2.2. Protocol for GC-MS Analysis

-

Derivatization (Methylation):

-

To a vial containing a dried aliquot of the standard or sample extract, add 100 µL of a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane in methanol).

-

Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

-

-

Analysis:

-

Inject the derivatized standard and sample solutions into the GC-MS system.

-

Identify the peak corresponding to the methylated this compound based on its mass spectrum and retention time.

-

Quantification can be performed using a calibration curve prepared from derivatized standards.

-

Visualization of Experimental Workflows and Pathways

4.1. Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound using HPLC.

4.2. Logical Flow for GC-MS Analysis

Caption: Logical workflow for GC-MS analysis of this compound.

4.3. Hypothetical Signaling Pathway Inhibition

While the specific signaling pathways affected by this compound are a subject of ongoing research, many diterpenes are known to modulate inflammatory pathways. The diagram below illustrates a hypothetical mechanism where a diterpene could inhibit the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No peak or very small peak | - Incorrect injection- Standard/sample degradation- Low concentration | - Check autosampler and syringe- Prepare fresh solutions- Concentrate the sample or use a more sensitive detector |

| Peak tailing or fronting | - Column overload- Column degradation- Inappropriate mobile phase pH | - Dilute the sample- Replace the column- Adjust the mobile phase pH |

| Shifting retention times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Column aging | - Use a column oven- Prepare fresh mobile phase and degas properly- Equilibrate the column thoroughly or replace if necessary |